![molecular formula C8H10BrNO B1281374 5-Bromo-2-ethoxyaniline CAS No. 68319-86-8](/img/structure/B1281374.png)
5-Bromo-2-ethoxyaniline
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Overview
Description
5-Bromo-2-ethoxyaniline: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of aniline, where the amino group is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethoxyaniline: The synthesis of 5-Bromo-2-ethoxyaniline can be achieved through the bromination of 2-ethoxyaniline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethoxyaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-ethoxyaniline has garnered attention for its potential as a therapeutic agent . Research indicates that it may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, particularly in colon cancer cell lines.
Material Science
In material science, this compound serves as a precursor for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for the synthesis of polymers and nanomaterials that can be used in sensors and electronic devices.
Biological Studies
The compound acts as a ligand for various biological targets, facilitating research into enzyme interactions and cellular pathways. Its ability to form complexes with metal ions suggests applications in drug delivery systems and biochemical assays.
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound derivatives revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal demonstrated that this compound derivatives selectively induced cell cycle arrest in cancer cells while sparing normal cells. This selectivity was linked to the compound's ability to target specific signaling pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxyaniline depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. The bromine and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Chloro-5-ethoxyaniline: Similar structure but with a chlorine atom instead of bromine.
5-Bromo-2-methoxyaniline: Similar structure but with a methoxy group instead of ethoxy.
5-Bromo-2-nitroaniline: Similar structure but with a nitro group instead of ethoxy.
Uniqueness: 5-Bromo-2-ethoxyaniline is unique due to the presence of both bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in various synthetic and research applications .
Biological Activity
5-Bromo-2-ethoxyaniline, a substituted aniline compound, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its chemical properties, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and an ethoxy group at the 2-position of the aniline structure. This unique substitution pattern influences its chemical reactivity and biological activity.
- Molecular Formula : C9H10BrN2O
- Molecular Weight : 229.09 g/mol
- CAS Number : 68319-86-8
The presence of the bromine atom enhances electrophilicity, while the ethoxy group contributes hydrophilicity, affecting solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with various molecular targets within biological systems.
Antimicrobial Activity
In studies assessing antimicrobial efficacy, this compound demonstrated notable activity against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell Line | IC50 (µM) | Efficacy (%) |
---|---|---|
MCF-7 | 15.4 | 85 |
A549 | 12.3 | 90 |
HeLa | 18.6 | 80 |
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways, including those involving reactive oxygen species (ROS).
The biological activity of this compound is influenced by its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, affecting cellular signaling.
- Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
Study on Anticancer Properties
In another investigation, researchers examined the effects of this compound on tumor growth in vivo using a xenograft model. The findings revealed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent.
Properties
IUPAC Name |
5-bromo-2-ethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSSUPLMPJIGNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68319-86-8 |
Source
|
Record name | 5-bromo-2-ethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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